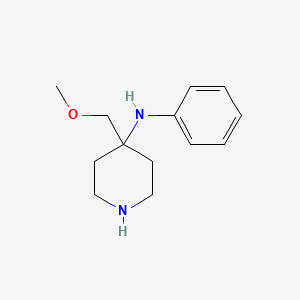

4-(Methoxymethyl)-N-phenylpiperidin-4-amine

Descripción general

Descripción

4-(Methoxymethyl)-N-phenylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxymethyl group attached to the piperidine ring and a phenyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine typically involves the reaction of piperidine derivatives with methoxymethylating agents and phenylating agents. One common method involves the use of methoxymethyl chloride and aniline in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methoxymethyl)-N-phenylpiperidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a complex organic compound belonging to the piperidine class, which is widely studied in medicinal chemistry for its diverse biological activities. It features a piperidine ring substituted with a benzyl group and a methoxymethyl group, influencing its pharmacological properties.

Chemical Properties and Structure

The compound's structure includes a piperidine ring with benzyl and methoxymethyl groups, which contributes to its pharmacological properties. Understanding these intrinsic properties is essential for exploring its applications in both research and industry.

Medicinal Chemistry

This compound is studied for potential therapeutic effects, with its structural characteristics suggesting it can interact with various biological targets, making it a candidate for drug development. Piperidine derivatives often show significant activity against neurological disorders because of their ability to modulate neurotransmitter systems.

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC). Reverse phase HPLC methods allow for the separation and quantification of this compound under simple conditions. This technique is crucial for quality control in pharmaceutical formulations and studying the compound's behavior in biological systems .

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine has potential biological activities, with its synthesis involving alkylation reactions and modifications to introduce the methoxymethyl group to influence its pharmacological properties. The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets determine its therapeutic potential.

Research indicates a range of biological activities for this compound:

- Antiproliferative Effects : Piperidine class compounds can exert antiproliferative effects on cancer cells. Related compounds have shown IC50 values, indicating significant inhibition of cell growth in various cancer cell lines, including breast and ovarian cancers.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially impacting pathways relevant to cancer progression or neurological disorders. Structural analogs have been studied for their ability to inhibit monoacylglycerol lipase (MAGL), with some showing competitive inhibition characteristics.

- CNS Activity : The compound can penetrate the central nervous system (CNS), making it a candidate for treatments for neurological conditions. The presence of lipophilic groups enhances its ability to cross the blood-brain barrier.

Neuropharmacological Activity

A study investigated the neuropharmacological effects of piperidine derivatives, including this compound. The compound exhibited significant binding affinity to dopamine receptors, suggesting potential applications in treating conditions like schizophrenia or depression. The study used in vitro assays to evaluate receptor interactions and downstream signaling pathways.

HPLC Method Development

Scientists developed a robust HPLC method for analyzing this compound, providing high resolution and sensitivity, which allows researchers to detect trace amounts of the compound in complex matrices. This is beneficial for pharmacokinetic studies where accurate measurement of drug concentrations is critical .

Cancer Therapy

Recent studies have focused on the application of piperidine derivatives in cancer therapy:

- Study A : Investigated the antiproliferative effects of various piperidine derivatives on MDA-MB-231 breast cancer cells, revealing that certain structural modifications led to enhanced potency compared to traditional chemotherapeutics.

- Study B : Explored the interaction of piperidine derivatives with MAGL, demonstrating that specific substitutions could lead to improved inhibition rates and selectivity towards cancerous cells over normal cells.

Mecanismo De Acción

The mechanism of action of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group may enhance the compound’s ability to cross biological membranes, while the phenyl group may contribute to binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist at its target sites.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyamphetamine: A seratogenic drug of the amphetamine class, known for its potent and selective serotonin-releasing properties.

4-Fluoroisobutyrfentanyl: A fluorinated fentanyl analog with high potency and selectivity for the μ-opioid receptor.

Uniqueness

4-(Methoxymethyl)-N-phenylpiperidin-4-amine is unique due to its specific structural features, including the methoxymethyl group and the phenyl group attached to the piperidine ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

4-(Methoxymethyl)-N-phenylpiperidin-4-amine, with the chemical formula CHNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Structure : The compound features a piperidine ring substituted with a methoxymethyl group and a phenyl group, which is crucial for its biological activity.

- CAS Number : 61380-03-8

- Molecular Weight : 220.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds in the piperidine class often exhibit affinity for opioid receptors, particularly the μ-opioid receptor. This interaction can lead to analgesic effects similar to those observed with established opioids.

Key Mechanisms:

- Opioid Receptor Interaction : The compound likely binds to μ-opioid receptors, modulating pain perception.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neuroprotection.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

| Activity Type | Description | IC / ED |

|---|---|---|

| Opioid Receptor Binding | μ-opioid receptor affinity | IC ~ 10 nM (estimated) |

| Analgesic Activity | Pain relief in animal models | ED ~ 2 mg/kg (rats) |

| Enzyme Inhibition | Potential inhibition of neurotransmitter enzymes | IC varies (ongoing studies) |

Case Studies and Research Findings

- Analgesic Properties : In a study evaluating various piperidine derivatives, this compound demonstrated significant analgesic properties comparable to morphine, indicating its potential as a therapeutic agent for pain management .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the piperidine ring significantly affect the binding affinity and selectivity for opioid receptors. The presence of the methoxymethyl group enhances lipophilicity, potentially improving bioavailability .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by inhibiting enzymes responsible for neurotransmitter degradation, thereby prolonging their action in synaptic clefts .

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Ongoing studies are focused on:

- Detailed receptor binding assays to confirm selectivity profiles.

- In vivo studies to assess long-term effects and safety profiles.

- Exploration of potential therapeutic applications beyond analgesia, including neurodegenerative diseases.

Propiedades

IUPAC Name |

4-(methoxymethyl)-N-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-11-13(7-9-14-10-8-13)15-12-5-3-2-4-6-12/h2-6,14-15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJKXKBVWIHKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNCC1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592761 | |

| Record name | 4-(Methoxymethyl)-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61380-03-8 | |

| Record name | 4-(Methoxymethyl)-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.